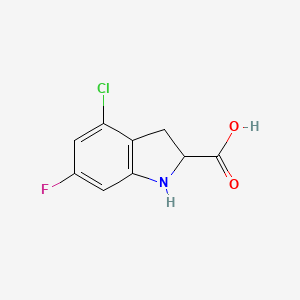
4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further reactions to introduce the chlorine and fluorine substituents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-2-carboxylic acid: Shares the indole core structure but lacks the chlorine and fluorine substituents.
Dihydroindole derivatives: Similar in structure but may have different substituents and biological activities.
Uniqueness: 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various research fields.
Biological Activity
4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of halogen substituents and an indole core, suggests diverse interactions with biological targets. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H9ClFNO
- Molecular Weight : 225.64 g/mol
- CAS Number : 166250-41-5
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds with indole structures have been shown to inhibit key enzymes involved in various diseases, including:
- HIV Integrase Inhibition : Recent studies indicate that derivatives of indole carboxylic acids can effectively inhibit HIV integrase, a crucial enzyme in the HIV replication cycle. The binding mode analysis revealed that the indole core and carboxyl group chelate metal ions within the active site, enhancing inhibitory activity .
- Carbonic Anhydrase Inhibition : Indole derivatives have also been explored for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis and other diseases. Compounds similar to this compound have demonstrated selective inhibition against certain CA isoforms at nanomolar concentrations .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Antiviral Activity Against HIV : A derivative of indole carboxylic acid was optimized to enhance its inhibitory effect against HIV integrase. Modifications at specific positions on the indole core significantly improved binding affinity and potency, demonstrating the potential for developing effective antiviral agents based on this scaffold .
- Cancer Therapeutics : Research has indicated that indole derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting cell proliferation in hepatocellular carcinoma models .
Properties
Molecular Formula |
C9H7ClFNO2 |
|---|---|
Molecular Weight |
215.61 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClFNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-2,8,12H,3H2,(H,13,14) |
InChI Key |
KDKZKPZXDSMWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C(=CC(=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















